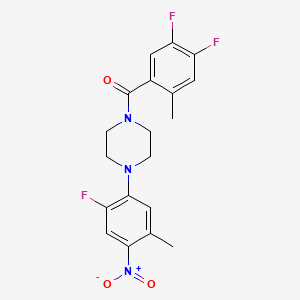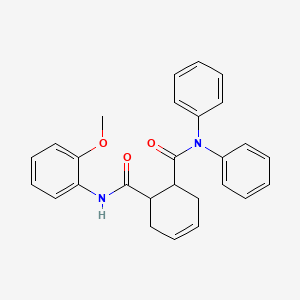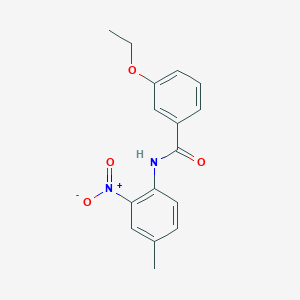![molecular formula C18H22O4 B5162150 1-isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5162150.png)
1-isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene is an organic compound with the molecular formula C18H22O4 It is characterized by its complex structure, which includes an isopropoxy group, a methoxyphenoxy group, and an ethoxybenzene moiety
Mecanismo De Acción
Without specific information on the intended use or biological activity of this compound, it’s difficult to comment on its mechanism of action. Ethers in general do not have a characteristic mechanism of action, as their behavior can vary widely depending on their structure and the context in which they are used .
Métodos De Preparación
The synthesis of 1-isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isopropoxy group: This can be achieved by reacting isopropanol with a suitable halogenated benzene derivative under basic conditions.
Introduction of the methoxyphenoxy group: This step involves the reaction of a methoxyphenol derivative with an appropriate benzene derivative, often using a coupling reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Linking the ethoxybenzene moiety: The final step involves the reaction of the intermediate compounds with an ethoxybenzene derivative, typically under conditions that promote ether formation, such as using a strong base or an acid catalyst.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents such as halogens or alkylating agents. These reactions can lead to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used but generally include a variety of substituted aromatic compounds and ethers.
Aplicaciones Científicas De Investigación
1-Isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Comparación Con Compuestos Similares
1-Isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene can be compared with similar compounds such as:
1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene: Similar structure but with a different position of the methoxy group, leading to different chemical and biological properties.
1-isopropoxy-2-[2-(3-ethoxyphenoxy)ethoxy]benzene: Similar structure but with an ethoxy group instead of a methoxy group, affecting its reactivity and applications.
1-isopropoxy-2-[2-(3-methylphenoxy)ethoxy]benzene:
Propiedades
IUPAC Name |
1-methoxy-3-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-14(2)22-18-10-5-4-9-17(18)21-12-11-20-16-8-6-7-15(13-16)19-3/h4-10,13-14H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOGBLFGNHMXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-3-methoxybenzamide](/img/structure/B5162067.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5162072.png)
![1-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine](/img/structure/B5162078.png)
![2-fluoro-N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B5162084.png)
![N-[4-(cyanomethyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5162091.png)
![N,N-dimethyl-5-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B5162098.png)
![1-PYRROLIDINYL(5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)METHANONE](/img/structure/B5162100.png)
![5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5162108.png)

![3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5162113.png)


![1-[5-(4-chlorophenyl)-2-furoyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5162144.png)
![N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5162155.png)
